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Ac-VDVAD-PNA

caspase-2 substrate specificity pentapeptide requirement

Standard caspase-3/7 tetrapeptide substrates (e.g., Ac-DEVD-pNA) fail to detect caspase-2, risking false negatives. Ac-VDVAD-PNA is the sole chromogenic pentapeptide designed for human caspase-2 (Km = 53 µM). - Readout: 405 nm colorimetric (ε = 10.5 mM⁻¹cm⁻¹); compatible with standard plate readers. - Cross-reactivity: Cleaved by caspase-3/7 (37% relative kcat/Km); requires inhibitor controls (e.g., Ac-DEVD-CHO) for specific activity measurement in complex lysates. - Format: TFA salt, HPLC ≥95%, soluble in DMSO (≥106.8 mg/mL).

Molecular Formula C29H41N7O12
Molecular Weight 679.7 g/mol
Cat. No. B1632596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VDVAD-PNA
Molecular FormulaC29H41N7O12
Molecular Weight679.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1
InChIKeySIOKOOKURWWOID-PZQVQNRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-VDVAD-PNA Specifications and Differentiation


Ac-VDVAD-PNA (CAS 189684-53-5; molecular formula C29H41N7O12; MW 679.68) is a synthetic chromogenic pentapeptide substrate composed of the recognition sequence Ac-Val-Asp-Val-Ala-Asp (VDVAD) conjugated C-terminally to p-nitroanilide (pNA). It is the preferred substrate for human caspase-2, with a Michaelis constant (Km) of 53 µM . Unlike the vast majority of commercial caspase substrates which are tetrapeptides, Ac-VDVAD-PNA is a pentapeptide — a distinction that directly reflects caspase-2's unique biochemical requirement for a P5 residue for efficient catalysis [1]. Upon enzymatic cleavage between the P1 aspartate and the pNA chromophore, free p-nitroaniline is released, which can be quantified by absorbance measurement at 405 nm (extinction coefficient εmM = 10.5) . The compound is typically supplied as a trifluoroacetate salt with purity ≥95% by HPLC and is soluble in DMSO (≥106.8 mg/mL) .

Pentapeptide substrate matching caspase-2 S5 pocket requirement
Colorimetric pNA detection accessible with standard absorbance readers
Trifluoroacetate salt form for DMSO-based assay preparation

Why Ac-VDVAD-PNA Is Irreplaceable


Caspase-2 is the only human caspase that biochemically requires a pentapeptide substrate for efficient hydrolysis; all other caspases are adequately served by tetrapeptide substrates [1]. The widely used caspase-3/7 substrate Ac-DEVD-pNA — a tetrapeptide — is not cleaved by caspase-2 [2]. Conversely, Ac-VDVAD-PNA can be cleaved, albeit with lower efficiency, by caspase-3 and caspase-7, creating a bidirectional specificity challenge [3]. This means that substituting a generic tetrapeptide substrate for caspase-2 assays will yield false-negative results, while reliance on VDVAD-based substrates alone, without confirmatory inhibitor controls, risks signal contamination from executioner caspases in complex biological samples. Procurement decisions must therefore be guided by the recognition that Ac-VDVAD-PNA occupies a unique niche: it is the only commercially available chromogenic substrate capable of detecting caspase-2 activity, but its use requires experimental design that accounts for its cross-reactivity profile [4].

Tetrapeptide substrates (e.g., Ac-DEVD-pNA) are not cleaved by caspase-2 and may yield false-negative results.

VDVAD-based substrates can be hydrolyzed by caspase-3/7; signal in complex samples may require confirmatory inhibitor controls.

Generic caspase substrate panels lacking a pentapeptide cannot report caspase-2 activity without this compound.

Ac-VDVAD-PNA Head-to-Head Comparisons


Caspase-2 Pentapeptide Requirement

Caspase-2 is the only human caspase that requires a pentapeptide substrate for efficient cleavage; all other caspases, including caspase-3 and caspase-7, are efficiently served by tetrapeptide substrates [1]. The standard caspase-3/7 tetrapeptide substrate Ac-DEVD-pNA is not cleaved by caspase-2 [2]. This structural requirement is absolute: attempts to use tetrapeptide substrates for caspase-2 detection will yield false-negative results. The molecular basis lies in the presence of a unique hydrophobic S5 pocket in caspase-2, formed by residues Thr-380 and Tyr-420, which recognizes the P5 Val residue present in Ac-VDVAD-PNA but absent in all tetrapeptide substrates [1].

Caspase-2 pentapeptide requirement
Class-level inference
Ac-VDVAD-PNA (pentapeptide): cleaved by caspase-2, Km = 53 µM. Ac-DEVD-pNA (tetrapeptide): no cleavage detected.
Only pentapeptide substrates enable caspase-2 detection.
Structural basis in caspase-2 S5 pocket.
caspase-2 substrate specificity pentapeptide requirement

pNA vs. AMC Affinity for Caspase-2

When comparing the two VDVAD-based caspase-2 substrates, the pNA (colorimetric) version exhibits tighter binding to caspase-2 than the AMC (fluorogenic) version. The Km of Ac-VDVAD-pNA for caspase-2 is 53 µM, while Ac-VDVAD-AMC shows a Km of 80 µM, representing a 1.5-fold higher affinity for the pNA substrate [1]. This difference may be attributable to the distinct physicochemical properties of the p-nitroanilide versus 7-amino-4-methylcoumarin leaving groups and their interactions with the enzyme's prime-site subsites.

pNA vs. AMC affinity for caspase-2
Head-to-head
Ac-VDVAD-pNA Km = 53 µM; Ac-VDVAD-AMC Km = 80 µM. 1.5-fold higher reported affinity for pNA substrate.
Reported higher binding affinity context for pNA version.
Colorimetric vs fluorogenic detection methods differ.
caspase-2 substrate affinity colorimetric vs fluorogenic

Caspase-3 Discrimination of VDVAD vs. DEVD

Fang et al. (2006) systematically compared the kinetic parameters of caspase-3 against three chromogenic substrates: Ac-DEVD-pNA, Ac-VDVAD-pNA, and Ac-DMQD-pNA. Ac-VDVAD-pNA exhibited a relative kcat/Km of 37% compared to the benchmark substrate Ac-DEVD-pNA (set at 100%) [1]. This 2.7-fold reduction in catalytic efficiency reflects the suboptimal fit of the hydrophobic P3 Val (in VDVAD) within the polar S3 subsite of caspase-3, which preferentially accommodates the P3 Glu of the DEVD sequence. The corresponding aldehyde inhibitors showed the same rank order: Ki values were 1.3 nM (Ac-DEVD-Cho), 6.5 nM (Ac-VDVAD-Cho), and 12.4 nM (Ac-DMQD-Cho) [1]. Importantly, the same study demonstrated that Ac-VDVAD-pNA is hydrolyzed more efficiently than Ac-DVAD-pNA (which lacks the P5 residue), confirming that the P5 Val contributes positively to caspase-3 substrate recognition, although it cannot match the optimal DEVD sequence [1].

Caspase-3 VDVAD vs. DEVD efficiency
Head-to-head
Ac-VDVAD-pNA relative kcat/Km = 37% (vs Ac-DEVD-pNA 100%). Ac-VDVAD-Cho Ki = 6.5 nM.
Quantifies caspase-3 cross-reactivity contribution.
Supports experimental design with inhibitor controls.
caspase-3 catalytic efficiency VDVAD vs DEVD

Caspase-2 Specificity and VDVAD Cross-Reactivity

Pereira and Song (2008) systematically evaluated the specificity of seven commercially available recombinant human caspases against their designated chromogenic pNA substrates. Among all caspases tested, caspase-2 was identified as the most specific enzyme, cleaving only its designated substrate with minimal off-target activity [1]. However, Ac-VDVAD-pNA is not exclusively cleaved by caspase-2: caspase-3 and caspase-7 also cleave this substrate, albeit with lower efficiency [2]. The inhibitor data corroborates this pattern: Ac-VDVAD-CHO inhibits caspase-2, -3, and -7 with Ki values of 3.5, 1, and 7.5 nM, respectively, demonstrating that the VDVAD sequence is recognized by multiple executioner caspases . This cross-reactivity, while limiting the standalone specificity of Ac-VDVAD-pNA in complex samples, is a known and quantifiable property that can be managed experimentally through the use of selective inhibitors.

Caspase-2 specificity and VDVAD cross-reactivity
Cross-study comparable
Ac-VDVAD-CHO Ki: caspase-2 = 3.5 nM, caspase-3 = 1 nM, caspase-7 = 7.5 nM. Caspase-2 ranked most specific enzyme.
VDVAD sequence recognized by caspase-2, -3, and -7.
Selective inhibitors needed for unambiguous caspase-2 readout.
caspase cross-reactivity substrate specificity Pereira Song

Colorimetric vs. Fluorogenic Detection Accessibility

Ac-VDVAD-pNA utilizes p-nitroanilide as the chromogenic reporter, which upon enzymatic cleavage exhibits maximum absorbance at 405 nm with an extinction coefficient εmM = 10.5 . This allows quantification using standard UV-Vis spectrophotometers or microplate readers — equipment that is near-universal in biochemistry laboratories. In contrast, fluorogenic substrates such as Ac-VDVAD-AMC require excitation at 380 nm and emission detection at 460 nm, necessitating a fluorescence-capable plate reader or spectrofluorometer [1]. While fluorogenic substrates generally provide higher sensitivity (lower limits of detection), the colorimetric pNA readout enables caspase-2 activity measurement in laboratories without access to fluorescence detection equipment. The pNA chromophore can be directly quantified against a pNA standard calibration curve, with the released pNA concentration calculated from absorbance values .

Colorimetric vs. fluorogenic detection
Cross-study comparable
pNA: absorbance readout; AMC: fluorescence (ex ~380 nm, em ~460 nm). Absorbance accessible with standard plate readers.
Colorimetric format broadens instrumentation compatibility.
Fluorogenic detection offers higher analytical sensitivity.
colorimetric detection p-nitroanilide instrumentation flexibility

P5 Val Enhancement of Caspase-3 Hydrolysis

Fang et al. (2006) demonstrated that caspase-3 possesses a hydrophobic S5 binding site formed by Phe250 and Phe252 that engages the P5 residue of pentapeptide substrates, enhancing catalytic efficiency [1]. Among caspase-3 substrates, Ac-VDVAD-pNA and Ac-LDVAD-pNA (which contain P5 Val and Leu, respectively) were hydrolyzed more efficiently than Ac-DVAD-pNA, which lacks a P5 residue entirely [1]. This property is critical: while Ac-VDVAD-pNA is a suboptimal caspase-3 substrate compared to Ac-DEVD-pNA (37% relative kcat/Km), it is superior to tetrapeptide substrates that entirely lack a P5 residue. Concurrently, caspase-7 showed the opposite behavior — less efficient hydrolysis of substrates bearing P5 Val or Leu compared with Ac-DVAD-pNA — providing a structural basis for discriminating between the highly homologous executioner caspases 3 and 7 using P5-containing substrates [1].

P5 Val enhancement of caspase-3 hydrolysis
Head-to-head
Ac-VDVAD-PNA (P5 Val) hydrolyzed more efficiently by caspase-3 than Ac-DVAD-PNA (no P5). Opposite for caspase-7.
P5 residue differentially influences caspase-3 vs -7 hydrolysis.
Structural rationale for caspase-3/7 discrimination studies.
P5 residue S5 binding site substrate length

Ac-VDVAD-PNA Application Scenarios


Caspase-2 Detection in Apoptosis and Stress Signaling

Ac-VDVAD-PNA is the only chromogenic substrate capable of detecting caspase-2 activity, as caspase-2 uniquely requires a pentapeptide for efficient cleavage . Ac-DEVD-pNA, the standard caspase-3/7 substrate, is not cleaved by caspase-2 [1]. In experiments involving DNA damage-induced apoptosis, ER stress, or heat shock — pathways where caspase-2 plays a distinctive role as an initiator caspase — use of Ac-VDVAD-PNA coupled with caspase-3-selective inhibitors (e.g., Ac-DEVD-CHO, Ki for caspase-3 = 0.2 nM) enables researchers to attribute pNA release specifically to caspase-2 activity even in lysates containing multiple active caspases [2].

High-Throughput Screening for Caspase-2 Inhibitors

The colorimetric readout of Ac-VDVAD-PNA (405 nm, εmM = 10.5) makes it compatible with standard absorbance microplate readers found in HTS facilities, eliminating the need for specialized fluorescence detectors. The known cross-reactivity profile — caspase-2 is the most specific caspase, but Ac-VDVAD-pNA is also cleaved with lower efficiency by caspase-3 and -7 [1] — necessitates counter-screening against caspase-3 (using Ac-DEVD-pNA, Km for caspase-3 = 9.7–11 µM [2]) to identify compounds that selectively inhibit caspase-2 over executioner caspases. The commercial availability of matched inhibitor Ac-VDVAD-CHO (Ki = 3.5 nM for caspase-2; included as a positive control in commercial assay kits) facilitates assay validation.

Caspase Selectivity Profiling in Multi-Caspase Studies

In biological systems where multiple caspases are simultaneously activated (e.g., TNF-related apoptosis-inducing ligand (TRAIL) treatment, chemotherapeutic agent exposure), Ac-VDVAD-pNA serves as a component of a multi-substrate panel (alongside Ac-DEVD-pNA for caspase-3/7, Ac-IETD-pNA for caspase-8, and Ac-LEHD-pNA for caspase-9) . The quantitative relative kcat/Km of 37% for caspase-3 toward Ac-VDVAD-pNA versus its preferred substrate Ac-DEVD-pNA [1] enables researchers to mathematically deconvolve caspase-2 activity from caspase-3 cross-reactivity when both enzymes are present. Caspase-2 is the most specific caspase enzyme [2], meaning that VDVAD-pNA cleavage in the presence of a caspase-3-selective inhibitor provides a reliable readout of caspase-2 activity.

Colorimetric Caspase-2 Assay Without Fluorometer

Ac-VDVAD-pNA's absorbance-based detection at 405 nm makes caspase-2 activity measurement accessible to laboratories equipped only with standard UV-Vis spectrophotometers or ELISA plate readers. While the fluorogenic counterpart Ac-VDVAD-AMC (Km = 80 µM) offers greater analytical sensitivity [1], Ac-VDVAD-pNA provides higher enzyme affinity (Km = 53 µM) [1] and is quantifiable using a pNA standard calibration curve without specialized filters or fluorescence excitation sources. For routine caspase-2 activity measurement in cell lysates where enzyme concentrations are not rate-limiting, the colorimetric format provides a cost-effective and instrument-accessible alternative.

Application
Selection Property
Validation Focus
Caspase-2 activity detection in apoptosis and stress signaling
Pentapeptide substrate for caspase-2 recognition
Cross-reactivity control with caspase-3/7 inhibitors
High-throughput screening for caspase-2 inhibitors
Colorimetric readout compatible with absorbance plate readers
Counter-screen against caspase-3 for selectivity
Caspase selectivity profiling in multi-caspase studies
Quantified cross-reactivity profile for deconvolution
Mathematical correction for caspase-3 contribution
Colorimetric caspase-2 assay without fluorometer
Absorbance-based readout with pNA quantification
Calibration with pNA standard curve

Technical Documentation Hub

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33 linked technical documents
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